molecular formula C8H6BrClFNO2 B6175618 methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate CAS No. 2613382-04-8

methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate

Cat. No.: B6175618
CAS No.: 2613382-04-8
M. Wt: 282.5
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Description

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C8H6BrClFNO2. It is a derivative of benzoic acid, featuring multiple halogen substitutions and an amino group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the halogenation of a benzoic acid derivative, followed by esterification and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce amino alcohols .

Scientific Research Applications

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The halogen and amino substitutions influence its reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-bromo-2-chloro-5-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthesis and specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

2613382-04-8

Molecular Formula

C8H6BrClFNO2

Molecular Weight

282.5

Purity

95

Origin of Product

United States

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